Glaucine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2269-06-9 |
|---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;chloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 |
InChI Key |
KRMYOICRUJJKEZ-RSAXXLAASA-N |
SMILES |
C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |
Isomeric SMILES |
C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |
Other CAS No. |
2269-06-9 |
Origin of Product |
United States |
Historical Context and Origins of Glaucine Alkaloid Research
Early Academic Investigations into Natural Glaucine (B1671577) Sources
The academic investigation into glaucine began with its extraction from its most well-known source, the yellow horn poppy (Glaucium flavum). sci-hub.senih.gov Early research in the 20th century identified glaucine as the primary alkaloid in this plant. researchgate.net These initial studies were largely focused on isolation, characterization, and elucidation of its chemical structure. Subsequent research confirmed its classification as an aporphine (B1220529) alkaloid. rsc.org The development of synthetic routes for aporphine alkaloids, such as those pioneered by Haworth and Spath, further advanced the understanding of glaucine's chemical nature. gla.ac.uk Over time, glaucine hydrochloride and hydrobromide salts were prepared and utilized, particularly in Eastern Europe, for their antitussive properties. sci-hub.se
Botanical Origins and Distribution of Glaucine-Containing Plants
Glaucine is synthesized by a variety of plant species, predominantly within the Papaveraceae (poppy) family. wikipedia.org The concentration and presence of glaucine can vary significantly between different species and even within the same species depending on geographical location, climate, and season, leading to the identification of different chemoecotypes. tandfonline.combezmialem.edu.tr The primary botanical sources are distributed across Europe, Asia, and the Americas.
The yellow horn poppy, Glaucium flavum, is the most studied and abundant source of glaucine. bezmialem.edu.trtaylorandfrancis.comtandfonline.com It is native to the seashores of Europe, North Africa, the Caucasus, and Western Asia. nih.gov Other species of the Glaucium genus, such as Glaucium oxylobum and Glaucium corniculatum, also produce the alkaloid. wikipedia.orgbezmialem.edu.tr Beyond the Glaucium genus, glaucine is found in plants like Corydalis yanhusuo of the Papaveraceae family and Croton lechleri (Dragon's Blood) of the Euphorbiaceae family. wikipedia.orgnih.gov Until recently, it was believed that only the (S)-stereoisomer of glaucine occurred naturally; however, the (R)-form was later discovered in the fire poppy (Papaver californicum). wikipedia.org
Table 1: Botanical Sources of Glaucine
| Plant Species | Family | Native Distribution/Region |
| Glaucium flavum (Yellow Horn Poppy) | Papaveraceae | Coasts of Europe, North Africa, Western Asia, Caucasus tandfonline.comnih.gov |
| Glaucium oxylobum | Papaveraceae | - |
| Corydalis yanhusuo | Papaveraceae | - |
| Croton lechleri (Dragon's Blood) | Euphorbiaceae | - |
| Papaver californicum (Fire Poppy) | Papaveraceae | - |
| Glaucium corniculatum | Papaveraceae | Turkey bezmialem.edu.trtandfonline.com |
Biosynthetic Pathways of Aporphine Alkaloids, Emphasizing Glaucine Formation
Glaucine is a benzylisoquinoline alkaloid (BIA) of the aporphine subclass. nih.gov Its biosynthesis is a complex enzymatic process that begins with the central BIA precursor, (S)-norcoclaurine. nih.gov The formation of glaucine from this starting point involves several key transformations:
Hydroxylation: An initial hydroxylation at the 3′ position. nih.gov
O-Methylation: Four distinct O-methylation steps occur at the C6, C7, C3′, and C4′ positions. nih.gov
N-Methylation: Methylation of the nitrogen atom. nih.gov
Oxidative Coupling: An intramolecular oxidative coupling between C8 and C6′ creates the characteristic aporphine ring structure. nih.gov
Early tracer experiments suggested that aporphine alkaloids were derived from norprotosinomenine. nih.gov However, subsequent research indicated that the key branch-point intermediate is (S)-reticuline. nih.gov
Research on Glaucium flavum has identified specific O-methyltransferase (OMT) enzymes that are crucial for the extensive methylation seen in glaucine. These enzymes exhibit specific preferences for substrates and methylation positions. For instance, the enzyme GFLOMT2 shows a preference for the 6-O-methylation of norlaudanosoline, while GFLOMT1 efficiently catalyzes the 4′-O-methylation of the resulting product. nih.gov This sequential and specific action of multiple OMTs is essential for the complete synthesis of the tetra-O-methylated structure of glaucine. nih.gov
Table 2: Key Enzymes in Glaucine Biosynthesis in G. flavum
| Enzyme | Function | Preferred Substrate/Action |
| GFLOMT1 | O-methyltransferase | Efficiently 4′-O-methylates 6-O-methylnorlaudanosoline and its N-methylated derivative. nih.gov |
| GFLOMT2 | O-methyltransferase | Prefers the 6-O-methylation of norlaudanosoline. nih.gov |
| GFLOMT6 | O-methyltransferase | Efficiently catalyzes both 3′- and 7′-O-methylations of several 1-benzylisoquinolines. nih.gov |
Pharmacological Research on Glaucine and Its Derivatives: Preclinical Insights
Molecular Mechanisms of Action
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in cellular signal transduction by specifically hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. mdpi.comnih.govresearchgate.net The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various physiological processes, including inflammation and smooth muscle relaxation. nih.govresearchgate.netnih.gov Glaucine (B1671577) has been identified as an inhibitor of PDE4, and this mechanism is a significant contributor to its pharmacological profile. nih.govnih.govnih.gov
Preclinical in vitro studies have demonstrated that glaucine exhibits a preferential inhibitory action against the PDE4 isoenzyme. nih.govnih.gov Research on soluble PDE fractions isolated from human bronchial tissue and polymorphonuclear leukocytes (PMNs) revealed that glaucine is a relatively selective inhibitor of PDE4. nih.govnih.gov Its potency against other phosphodiesterase isoenzymes, such as PDE1, PDE2, PDE3, and PDE5, was found to be substantially lower. nih.gov
In these studies, glaucine's inhibitory constant (Ki) against PDE4 isolated from human bronchus and PMNs was determined to be 3.4 μM. nih.govnih.gov In contrast, its activity against other PDE isoforms was significantly weaker, indicating a clear selectivity for PDE4. nih.gov Further investigation into its interaction with the high-affinity binding site for the archetypal PDE4 inhibitor, rolipram (B1679513), showed that glaucine displaced [3H]-rolipram from rat brain cortex membranes with a much lower potency, having an IC50 value of approximately 100 μM. nih.govnih.gov
Table 1: Inhibitory Potency of Glaucine on Human Bronchial PDE Isoforms
| PDE Isoform | Inhibitory Effect |
|---|---|
| PDE1 (Calmodulin Stimulated) | About one log unit less active than against PDE4 |
| PDE2 (cGMP Stimulated) | About one log unit less active than against PDE4 |
| PDE3 | Minor inhibition |
| PDE4 | Preferential inhibition (Ki = 3.4 μM) |
| PDE5 | Minor inhibition |
Kinetic analyses have characterized the mechanism by which glaucine inhibits PDE4 as being of a non-competitive nature. nih.govnih.gov Non-competitive inhibition is a type of enzyme inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding event reduces the enzyme's catalytic activity without preventing the substrate from binding to the active site. wikipedia.org
In the case of glaucine, its binding to the PDE4 enzyme reduces the maximum rate (Vmax) of cAMP hydrolysis, but it does not alter the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org This indicates that glaucine's affinity for the enzyme is independent of whether the substrate (cAMP) is bound to the active site. wikipedia.org This non-competitive mechanism of PDE4 inhibition has also been reported for other selective PDE4 inhibitors. nih.gov
Calcium Channel Modulatory Effects
In addition to its effects on PDE4, a primary mechanism contributing to glaucine's pharmacological activity is its role as a calcium channel modulator. Specifically, it functions as a calcium channel antagonist, interfering with the influx of extracellular calcium (Ca2+) into cells, which is a critical step in processes like smooth muscle contraction. nih.govnih.govnih.gov
Research indicates that glaucine interacts with L-type voltage-dependent calcium channels. nih.gov Its profile of action suggests an interaction at the benzothiazepine (B8601423) binding site of the calcium channel. nih.gov L-type calcium channels possess distinct binding sites for different classes of inhibitors, including dihydropyridines, phenylalkylamines, and benzothiazepines. nih.gov Compounds that bind to the benzothiazepine site, such as diltiazem, allosterically modulate channel function. nih.gov Glaucine's activity is comparable in some respects to that of diltiazem, inhibiting contractions induced by high potassium (KCl) solutions, which directly depolarize the cell membrane and open voltage-dependent calcium channels. nih.gov
Glaucine's ability to block calcium channels is primarily responsible for its relaxant effect on smooth muscle, particularly in airway tissues. nih.govnih.gov Smooth muscle contraction is highly dependent on an increase in intracellular Ca2+ concentration ([Ca2+]i), which can originate from both extracellular influx and release from intracellular stores. nih.govyoutube.com By blocking L-type calcium channels, glaucine directly inhibits the influx of extracellular Ca2+. nih.govnih.gov
This effect has been demonstrated in studies on human isolated bronchus, where glaucine inhibited both spontaneous tone and contractions induced by histamine (B1213489). nih.govnih.gov Furthermore, glaucine was shown to depress contractile responses to the direct application of Ca2+ and to reduce the sustained increase in [Ca2+]i produced by histamine in cultured human airway smooth muscle cells. nih.gov This spasmolytic activity is a key feature of the compound. nih.gov The combination of PDE4 inhibition and calcium channel antagonism suggests a dual mechanism for its smooth muscle relaxant properties, although the calcium channel blockade appears to be the predominant mechanism for this specific effect. nih.govnih.gov
Table 2: Effects of Glaucine on Smooth Muscle Contraction Parameters
| Parameter | Effect of Glaucine | Measured Value |
|---|---|---|
| Spontaneous & Histamine-Induced Tone (Human Bronchus) | Inhibition | pD2 ≈ 4.5 |
| Contractile Responses to Ca2+ | Depression | pD'2 ≈ 3.62 |
| Histamine-Induced Rise in [Ca2+]i (Human Airway Smooth Muscle Cells) | Reduction | -log IC50 ≈ 4.3 |
| Noradrenaline (1 μM) Induced Contraction | Inhibition | Concentration-dependent |
| KCl (60 mM) Induced Contraction | Inhibition | Concentration-dependent |
Neuroreceptor Interactions
Glaucine hydrochloride exhibits a complex pharmacological profile, interacting with several key neuroreceptor systems. Its activity is notably diverse, encompassing dopamine (B1211576) and serotonin (B10506) receptors, monoamine oxidase enzymes, and adrenergic receptors. This range of interactions underscores its potential as a modulator of various neurological pathways.
Dopamine Receptor Antagonism (D1 and D1-like)
Preclinical research has identified glaucine as a dopamine receptor antagonist with a preference for D1 and D1-like receptors wikipedia.org. Studies have shown that glaucine can decrease locomotor activity and antagonize catalepsy induced by haloperidol, a typical antipsychotic that blocks D2 receptors nih.gov. Furthermore, glaucine has been observed to potentiate stereotyped behaviors induced by apomorphine (B128758) and amphetamine, which are actions linked to the dopamine system nih.gov. Biochemically, glaucine has been found to depress the levels of dopamine in the whole brain of mice nih.gov. This antagonistic activity at D1 receptors is a key aspect of its neuroleptic profile wikipedia.org. A derivative, SDZ GLC-756, has been specifically characterized as a novel dopamine D1 antagonist and D2 agonist nih.gov.
Serotonin 5-HT2 Receptor Modulation: Enantiomeric Specificity (e.g., (R)-glaucine as positive allosteric modulator, (S)-glaucine as partial agonist)
Glaucine's interaction with the serotonin 5-HT2 receptor system is distinguished by a remarkable degree of enantiomeric specificity. The two stereoisomers of glaucine, (R)-glaucine and (S)-glaucine, exhibit distinct functional activities at these receptors nih.govresearchgate.net.
(S)-glaucine functions as a partial agonist at all three subtypes of the 5-HT2 receptor (5-HT2A, 5-HT2B, and 5-HT2C) nih.govresearchgate.net.
(R)-glaucine , in contrast, acts as a positive allosteric modulator (PAM) specifically at the 5-HT2A receptor wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov. As a PAM, (R)-glaucine enhances the response of the 5-HT2A receptor to serotonin. In one study, it was shown to increase the serotonin response by approximately 25% at a concentration of 10 µM researchgate.netnih.gov.
This differential activity highlights the stereochemical sensitivity of the 5-HT2 receptors and provides a basis for the distinct pharmacological effects of glaucine's enantiomers nih.govresearchgate.net.
Monoamine Oxidase (MAO) Enzyme Inhibition
Glaucine has been identified as an inhibitor of monoamine oxidase (MAO) enzymes wikipedia.org. MAO enzymes, which include MAO-A and MAO-B, are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine nih.gov. By inhibiting these enzymes, MAOIs lead to increased levels of these neurotransmitters in the brain nih.gov. The inhibition of MAO is a mechanism shared by a class of drugs used in the treatment of depression and other neurological disorders nih.govwikipedia.org.
Alpha-1 Adrenoceptor Antagonism
| Enantiomer | Receptor Target | Activity |
|---|---|---|
| (S)-Glaucine | 5-HT2 (A, B, C) | Partial Agonist |
| (R)-Glaucine | 5-HT2A | Positive Allosteric Modulator |
| (S)-Glaucine | Alpha-1 Adrenoceptor | Antagonist |
| (R)-Glaucine | Alpha-1 Adrenoceptor | Antagonist |
Cellular Signaling Pathway Modulation
Beyond direct receptor interaction, glaucine influences intracellular signaling cascades that are fundamental to cellular responses like inflammation and cell survival.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
Glaucine has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govmedchemexpress.com. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell proliferation mdpi.comglobalsciencebooks.info. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription mdpi.comnih.gov.
Research indicates that glaucine can inhibit the activation of NF-κB medchemexpress.com. This inhibitory action has been linked to a reduction in the expression of Matrix Metallopeptidase 9 (MMP-9), a gene regulated by NF-κB, thereby suppressing the migration and invasion of breast cancer cells in preclinical models medchemexpress.com. The ability of glaucine to inhibit this key inflammatory pathway is a significant aspect of its anti-inflammatory and potential antineoplastic activities nih.govmedchemexpress.com.
Matrix Metalloproteinase-9 (MMP-9) Suppression
Preclinical studies have demonstrated the potent inhibitory effects of glaucine on Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in the degradation of the extracellular matrix and implicated in cancer cell invasion and metastasis. Research on human breast cancer cell lines, MCF-7 and the highly metastatic MDA-MB-231, has shown that glaucine can significantly block the expression and activity of MMP-9 induced by phorbol (B1677699) 12-myristate 13-acetate (PMA). mdpi.combiorxiv.org
The suppressive action of glaucine on MMP-9 is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.combiorxiv.org Glaucine was found to attenuate the PMA-induced degradation of IκBα, a key inhibitor of NF-κB, thereby preventing the nuclear translocation of NF-κB. biorxiv.org This, in turn, leads to a dose-dependent decrease in MMP-9 gene transcription and subsequent protein secretion and enzymatic activity. mdpi.combiorxiv.org
The dual action of glaucine, inhibiting both the gene expression and the proteolytic activity of MMP-9, highlights its potential as a compound for controlling cancer cell invasiveness. mdpi.com
Interactive Data Table: Effect of Glaucine on MMP-9 Expression and Activity
| Cell Line | Treatment | Glaucine Concentration | Effect on MMP-9 mRNA Expression | Effect on MMP-9 Protein Secretion | Effect on MMP-9 Enzymatic Activity |
| MCF-7 | PMA-induced | Dose-dependent | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| MDA-MB-231 | --- | Not specified | Inhibition | Inhibition | Not specified |
Cyclic Adenosine Monophosphate (cAMP) Pathway Augmentation
Glaucine has been identified as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting PDE4, glaucine effectively increases the intracellular levels of cAMP. This elevation in cAMP is believed to be a key mechanism behind some of glaucine's pharmacological effects, including its bronchodilator and anti-inflammatory activities.
In a study using an animal model of asthma, inhaled glaucine demonstrated significant bronchodilator and anti-inflammatory effects, which are consistent with the known actions of PDE4 inhibitors. The study showed that glaucine inhibited the acute bronchoconstriction produced by an antigen in sensitized guinea pigs.
Intracellular Calcium ([Ca2+]i) Signal Modulation
Glaucine exhibits significant modulatory effects on intracellular calcium signaling. It functions as a calcium channel blocker, specifically targeting L-type Ca2+ channels in smooth muscle. By binding to the benzothiazepine site on these channels, glaucine effectively blocks the influx of extracellular calcium ions into the cell. This action is crucial as the influx of Ca2+ is a primary trigger for smooth muscle contraction.
Importantly, glaucine's mechanism of action does not involve the depletion of intracellular calcium stores. Instead, it prevents the entry of Ca2+ from the extracellular space, which is necessary to replenish these stores and sustain muscle contraction. By inhibiting this influx, glaucine promotes the relaxation of smooth muscle tissues, such as those found in the bronchi. In functional studies on rat isolated aorta, glaucine was shown to inhibit contractions evoked by noradrenaline in a concentration-dependent manner, even in a Ca2+-free solution, further indicating its role in modulating intracellular calcium dynamics. nih.gov
Protein Kinase A (PKA) Independent Actions
While the elevation of cAMP levels by glaucine through PDE4 inhibition would typically suggest the involvement of Protein Kinase A (PKA), a primary downstream effector of cAMP, current preclinical research has not definitively elucidated the extent to which glaucine's actions are independent of PKA signaling. The cAMP signaling pathway can also operate through PKA-independent mechanisms, such as the activation of Exchange Protein directly Activated by cAMP (Epac). However, specific studies investigating the role of Epac or other PKA-independent pathways in mediating the effects of glaucine are not yet available. Therefore, while it is plausible that some of glaucine's effects may be PKA-independent, further research is required to substantiate this.
Toll-like Receptor (TLR) Mediated Inflammatory Response Modulation
Glaucine has demonstrated significant immunomodulatory effects by modulating Toll-like Receptor (TLR)-mediated inflammatory responses. In preclinical studies using mouse peritoneal macrophages, glaucine was shown to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which were induced by various TLR ligands such as lipopolysaccharide (LPS) for TLR4, zymosan for TLR2, and CpG for TLR9. nih.gov
Furthermore, glaucine exhibited a suppressive effect on the production of interleukin-12 (B1171171) (IL-12) when stimulated with the TLR9 ligand, CpG. nih.gov In addition to suppressing pro-inflammatory cytokines, glaucine was found to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in response to LPS and zymosan. nih.gov This dual action of inhibiting pro-inflammatory mediators while promoting anti-inflammatory ones suggests a potent anti-inflammatory profile for glaucine. nih.gov
Interactive Data Table: Modulation of TLR-Mediated Cytokine Production by Glaucine
| Cell Type | TLR Ligand | Pro-inflammatory Cytokine | Effect of Glaucine | Anti-inflammatory Cytokine | Effect of Glaucine |
| Mouse Peritoneal Macrophages | LPS (TLR4) | TNF-α, IL-6 | Inhibition | IL-10 | Enhancement |
| Mouse Peritoneal Macrophages | Zymosan (TLR2) | TNF-α, IL-6 | Inhibition | IL-10 | Enhancement |
| Mouse Peritoneal Macrophages | CpG (TLR9) | TNF-α, IL-6, IL-12 | Inhibition | Not specified | Not specified |
ATP-binding Cassette (ABC) Transporter Gene Expression Suppression and Multidrug Resistance Reversal
Emerging research indicates that glaucine may play a role in overcoming multidrug resistance (MDR) in cancer cells through its interaction with ATP-binding cassette (ABC) transporters. A review of natural products with P-glycoprotein (P-gp) inhibitory activity has identified glaucine as a compound that blocks the efflux function of both P-gp (ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). mdpi.com
The proposed mechanism involves glaucine acting as a substrate for P-gp, thereby competitively inhibiting the transport of other chemotherapeutic drugs out of the cancer cell. mdpi.com This competitive inhibition leads to an increased intracellular accumulation of anticancer agents, potentially reversing the MDR phenotype. Furthermore, the same review suggests that glaucine may also contribute to the suppression of ABC transporter gene expression, although the specific preclinical studies detailing this effect on gene expression require further investigation to provide concrete data. mdpi.com This dual action of inhibiting transporter function and potentially suppressing their expression makes glaucine a compound of interest in the ongoing effort to combat multidrug resistance in cancer therapy.
Preclinical Pharmacological Activities in Animal and In Vitro Models
Antitussive Activity in Animal Models (e.g., guinea pigs)
Bronchodilator Effects in Airway Smooth Muscle Models
Glaucine has demonstrated significant bronchodilator effects in in vitro studies on human airway smooth muscle. Research indicates that glaucine inhibits both the spontaneous and histamine-induced tone in isolated human bronchus, with a pD2 value of approximately 4.5. nih.govnih.gov The relaxant effect of glaucine appears to be primarily mediated through calcium channel antagonism. nih.govnih.gov This is evidenced by its ability to depress contractile responses to Ca2+ (pD'2 ≈ 3.62) and reduce the sustained increase of intracellular calcium ([Ca2+]i) induced by histamine in cultured human airway smooth muscle cells, with a -log IC50 of approximately 4.3. nih.govnih.gov While glaucine is also a phosphodiesterase 4 (PDE4) inhibitor, its bronchodilator action is largely attributed to its effects on calcium signaling rather than PDE4 inhibition. nih.govnih.gov
Bronchodilator Activity of Glaucine
| Parameter | Value | Model System |
|---|---|---|
| pD2 (Histamine-induced tone) | ~4.5 | Isolated Human Bronchus |
| pD'2 (Contractile response to Ca2+) | ~3.62 | Isolated Human Bronchus |
| -log IC50 (Histamine-induced [Ca2+]i increase) | ~4.3 | Cultured Human Airway Smooth Muscle Cells |
Anti-inflammatory Properties
Glaucine exhibits a range of anti-inflammatory properties, primarily through the inhibition of polymorphonuclear leukocyte (PMN) functions. These cells play a critical role in the inflammatory cascade.
Suppression of Superoxide (B77818) Generation
In response to inflammatory stimuli like fMLP, PMNs undergo a respiratory burst, leading to the production of reactive oxygen species, including superoxide anions. Glaucine has been found to inhibit fMLP-induced superoxide generation in human polymorphonuclear leukocytes. nih.govnih.gov This action helps to mitigate oxidative stress, a key component of inflammatory processes.
Attenuation of Elastase Release
Activated PMNs release various enzymes, including elastase, which can contribute to tissue damage during inflammation. Preclinical studies have demonstrated that glaucine inhibits the release of elastase from fMLP-stimulated human polymorphonuclear leukocytes. nih.govnih.gov This attenuation of elastase release is another important facet of glaucine's anti-inflammatory activity.
Reduction of Leukotriene B4 Production
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammation by promoting the recruitment and activation of leukocytes. Research has shown that glaucine inhibits the production of leukotriene B4 in human polymorphonuclear leukocytes that have been challenged with fMLP. nih.govnih.gov By reducing the levels of this pro-inflammatory mediator, glaucine can further dampen the inflammatory response.
Anti-inflammatory Activity of Glaucine on Human PMNs
| Activity | Stimulant | Effect | -log IC50 |
|---|---|---|---|
| PMN-induced Platelet Aggregation | fMLP | Inhibition | 3.43 ± 0.05 |
| Superoxide Generation | fMLP | Inhibition | Not specified |
| Elastase Release | fMLP | Inhibition | Not specified |
| Leukotriene B4 Production | fMLP | Inhibition | Not specified |
Inhibition of Platelet Aggregation
While direct and extensive research on this compound's effect on platelet aggregation is not widely detailed in the available literature, related compounds have been noted for these properties. For instance, protopine, another alkaloid that can be found in plants containing glaucine, is recognized as a platelet aggregation inhibitor researchgate.net. The study of compounds with similar structural components or origins often provides a basis for broader investigations into related alkaloids like glaucine.
Enhancement of Interleukin-10 (IL-10) Production
Glaucine has demonstrated the ability to modulate immune responses by influencing cytokine production. Specifically, it has been shown to enhance the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine. In preclinical models using mouse peritoneal macrophages, glaucine treatment led to an increase in IL-10 production when stimulated with lipopolysaccharide (LPS) and zymosan. This upregulation of a key anti-inflammatory cytokine suggests a potential mechanism for its immunomodulatory effects researchgate.net. The capacity to boost IL-10 is significant as this cytokine is crucial for regulating immune responses and preventing excessive inflammation nih.gov.
Anti-arthritic Efficacy in Collagenase-Induced Arthritis Models (e.g., acetylated derivative)
An acetylated derivative of glaucine (ADG) has shown notable anti-arthritic efficacy in a collagenase-induced osteoarthritis model in mice nih.gov. This preclinical model mimics some aspects of the joint damage seen in arthritis nih.govnih.govmdpi.com. Treatment with the acetylated glaucine derivative resulted in a significant reduction in key markers of arthritis severity.
The study recorded significant decreases in cell infiltration, cartilage loss, and bone erosion in arthritic mice treated with ADG compared to untreated controls. Furthermore, the compound was found to inhibit osteoclast differentiation in a dose-dependent manner and suppressed the expression of pJAK2 in the joint, indicating a potential interference with the JAK-STAT signaling pathway, which is implicated in inflammatory processes nih.gov.
Table 1: Effect of Acetylated Derivative of Glaucine (ADG) on Histopathological Scores in Collagenase-Induced Arthritis
| Parameter | Control Group (Arthritic, Untreated) | ADG Treated Group |
|---|---|---|
| Cell Infiltration | 2.32 ± 0.14 | 1.62 ± 0.13 |
| Cartilage Loss | 2.42 ± 0.12 | 1.12 ± 0.10 |
| Bone Erosion | 1.76 ± 0.13 | 1.04 ± 0.14 |
Data sourced from a study on experimental osteoarthritis in mice. Scores represent mean ± standard error nih.gov.
Anticancer Research Applications
Glaucine has been the subject of various in vitro studies to determine its potential applications in oncology research. These investigations have explored its effects on cancer cell behavior, including migration, proliferation, and drug resistance.
Glaucine has been shown to inhibit the migration and invasion of human breast cancer cells in laboratory settings nih.gov. This effect is linked to its ability to suppress the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a critical role in the breakdown of the extracellular matrix, a key step in cancer cell invasion and metastasis researchgate.netnih.gov.
The mechanism behind this is the suppression of NF-κB activation, a nuclear transcription factor nih.gov. Studies demonstrated that glaucine could block phorbol 12-myristate 13-acetate (PMA)-induced MMP-9 expression in a dose-dependent manner in MCF-7 breast cancer cells. It also inhibited invasion in the highly metastatic MDA-MB-231 breast cancer cell line nih.gov.
Table 2: Effect of Glaucine on PMA-Induced Cell Invasion in MCF-7 Breast Cancer Cells
| Treatment | Concentration (μM) | Cell Invasion |
|---|---|---|
| Control | 0 | Baseline |
| Glaucine | 15 | Markedly Decreased |
| Glaucine | 30 | Markedly Decreased (Dose-dependent) |
Qualitative data based on Matrigel invasion assays performed over 36 hours researchgate.net.
Research indicates that glaucine possesses inhibitory activity against the growth of several tumor cell lines. Studies have shown that glaucine can suppress the proliferation of various mouse tumor cells, including leukemia (P388 and L1210), melanoma (B16), bladder cancer (MBC2), and colon cancer (Colon 26) in culture nih.gov. The clonogenic, or colony formation, assay is a standard in vitro method to assess the ability of a single cancer cell to undergo continuous division and form a colony, thereby measuring the anti-proliferative effects of a substance nih.govresearchgate.netmdpi.com. While glaucine has demonstrated suppressive effects on the growth of cancer cell lines, detailed studies focusing specifically on its impact on colony formation are less prevalent in the available literature nih.gov. Extracts from Glaucium flavum, a plant in which glaucine is a main alkaloid, have been shown to inhibit cancer cell proliferation and induce apoptosis scispace.comnih.gov.
Glaucine has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy where cancer cells become resistant to a wide range of anticancer drugs nih.govnih.gov. This resistance is often mediated by efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell.
Glaucine has been found to inhibit P-gp and MRP1-mediated efflux. This action effectively reverses the resistance of adriamycin-resistant MCF-7 breast cancer cells (MCF-7/ADR) to drugs such as adriamycin and mitoxantrone. By inhibiting these efflux pumps, glaucine can increase the intracellular concentration of chemotherapeutic drugs, potentially restoring their efficacy.
Antinociceptive Investigations in Preclinical Models
The evaluation of glaucine's antinociceptive, or pain-relieving, properties in preclinical models has yielded varied results. Some research indicates that glaucine possesses promising analgesic activity. For instance, studies in rats and mice demonstrated that glaucine was effective in suppressing acetic acid-induced abdominal constriction, a common model for assessing analgesia researchgate.net.
Table 1: Summary of Antinociceptive Studies on Glaucine and Glaucium Extracts
| Test Substance | Animal Model | Key Findings |
|---|---|---|
| Glaucine | Acetic acid-induced writhing (mice) | Effective in suppressing abdominal constrictions researchgate.net. |
| Glaucium vitellinum methanol (B129727) extract | Formalin test (mice) | Induced antinociceptive activity in both phases; comparable to morphine in the second phase brieflands.comresearchgate.net. |
| Glaucium vitellinum methanol extract | Hot-plate test (mice) | Highest dose showed antinociceptive activity comparable to morphine brieflands.comresearchgate.net. |
| Glaucium grandiflorum extract | Formalin test (mice) | Caused graded inhibition of both phases of formalin-induced pain nih.govresearchgate.net. |
| Glaucium grandiflorum extract | Hot-plate test (mice) | Significantly raised the pain threshold nih.gov. |
Anticonvulsant Activity in Animal Models
The potential anticonvulsant activity of glaucine has been subject to preclinical investigation, though the findings are not uniform. Standard screening for antiepileptic drugs often employs models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (PTZ) tests to induce seizures in animals. These tests help identify compounds that can prevent or reduce seizure activity.
Some literature makes reference to glaucine possessing an anticonvulsant effect in animals. However, specific preclinical data detailing this activity is limited. In contrast, at least one study conducted in rodents reported that glaucine was without anticonvulsant effects. This highlights a need for further, more detailed investigations using standardized models like MES and PTZ to clarify the compound's profile in this regard.
Table 2: Conflicting Reports on the Anticonvulsant Activity of Glaucine
| Reported Finding | Context/Animal Model |
|---|---|
| Possesses anticonvulsant effect | General pharmacological profiles in animals. |
| Without anticonvulsant effect | Specific preclinical screening in mice. |
Anticholinesterase Activity
Investigations into the anticholinesterase properties of glaucine have primarily been conducted through the analysis of alkaloid-rich extracts from plants of the Glaucium genus. These studies assess the inhibition of two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Research on extracts from Glaucium grandiflorum and Glaucium corniculatum demonstrated very strong acetylcholinesterase inhibitory activity tandfonline.com. The tertiary amine extracts (TAEs) of both plants showed AChE inhibition comparable to the reference drug galantamine tandfonline.com. However, when the individual alkaloids from these extracts were isolated and tested, they showed no significant activity, with the exception of glaucine and a novel compound, glauciumoline, which exhibited the highest AChE inhibitory activity among the tested alkaloids, although this activity was still considered low tandfonline.com. This suggests a potential synergistic effect among the components of the plant extract.
Table 3: Anticholinesterase Activity of Glaucium Species Extracts
| Plant Source | Extract Type | Target Enzyme | Activity Level |
|---|---|---|---|
| G. grandiflorum | Tertiary Amine Extract (TAE) | Acetylcholinesterase (AChE) | Strong, comparable to galantamine tandfonline.com. |
| G. corniculatum | Tertiary Amine Extract (TAE) | Acetylcholinesterase (AChE) | Strong, comparable to galantamine tandfonline.com. |
| G. corniculatum | Tertiary Amine Extract (TAE) | Butyrylcholinesterase (BuChE) | Very Strong tandfonline.com. |
| Isolated Glaucine | N/A | Acetylcholinesterase (AChE) | Highest among isolated alkaloids, but overall low activity tandfonline.com. |
Antiviral Properties in In Vitro Systems
The antiviral potential of glaucine and its synthetic derivatives has been explored in various in vitro settings. These studies are crucial for identifying compounds that can inhibit viral replication at a cellular level. Research has shown that certain aporphine (B1220529) alkaloids and their derivatives, including those related to glaucine, possess antiviral effects uctm.edu.
Specific studies have focused on modifying the glaucine molecule to enhance its biological activities. A series of amide derivatives of 3-aminomethylglaucine were synthesized and screened for antiviral activity against viruses from the Picornaviridae family uctm.edu. Furthermore, previous research has highlighted the antiviral activity of molecular hybrids of cinnamic acids and glaucine, particularly against the replication of human rhinovirus 14 (HRV-14) uctm.edu. These findings indicate that while glaucine itself is a starting point, its derivatives may hold greater promise as potential antiviral agents, acting at various stages of the viral life cycle.
Pharmacokinetic and Metabolic Research of Glaucine: Preclinical Investigations
Preclinical Pharmacokinetic Profiles
Preclinical studies have characterized the pharmacokinetic behavior of glaucine (B1671577), providing essential data on its journey through the biological system. A significant portion of this research has been conducted in equine and rodent models, revealing key parameters that govern its systemic exposure and residence time.
The oral bioavailability of glaucine, which measures the fraction of an orally administered dose that reaches systemic circulation, has been investigated in horses. Following oral administration, the bioavailability of glaucine was found to range from 17% to 48%. madbarn.comnih.gov This variability suggests that absorption can be influenced by individual physiological factors. The absorption half-life (t½ka) in horses after oral administration was determined to be very rapid, at approximately 0.09 hours. madbarn.comnih.gov
Following absorption, glaucine is distributed from the central circulation to peripheral tissues. In a study involving horses, the volume of distribution was characterized using a two-compartment model after intravenous administration. The volume of distribution of the central compartment (Vdc) was 2.7 L/kg (ranging from 1.3–4.6 L/kg), and the volume of distribution of the peripheral compartment (Vdp) was 4.9 L/kg (ranging from 4.3–8.2 L/kg). nih.gov These values indicate that glaucine distributes extensively into tissues outside of the plasma.
The elimination of glaucine from the body involves both distribution and metabolic processes, reflected in its elimination half-life. In horses, the elimination kinetics differ based on the route of administration.
Intravenous Administration: Following an IV dose, the elimination is biphasic, as described by a two-compartment model. The initial, rapid distribution phase has a half-life (t½α) of 0.3 hours (ranging from 0.1–0.7 hours). The subsequent, slower elimination phase has a half-life (t½β) of 3.1 hours (ranging from 2.4–7.8 hours). madbarn.comnih.gov
Oral Administration: After oral administration, the terminal elimination half-life (t½kel) in horses is approximately 0.7 hours (ranging from 0.6–0.8 hours). madbarn.comnih.gov
Table 1: Preclinical Pharmacokinetic Parameters of Glaucine in Horses
| Parameter | Route of Administration | Value | Unit |
| Bioavailability | Oral | 17 - 48 | % |
| Absorption Half-Life (t½ka) | Oral | 0.09 (0.05 - 0.15) | hours |
| Volume of Distribution (Central, Vdc) | Intravenous | 2.7 (1.3 - 4.6) | L/kg |
| Volume of Distribution (Peripheral, Vdp) | Intravenous | 4.9 (4.3 - 8.2) | L/kg |
| Distribution Half-Life (t½α) | Intravenous | 0.3 (0.1 - 0.7) | hours |
| Elimination Half-Life (t½β) | Intravenous | 3.1 (2.4 - 7.8) | hours |
| Elimination Half-Life (t½kel) | Oral | 0.7 (0.6 - 0.8) | hours |
Pharmacokinetic modeling is used to mathematically describe the time course of a drug's concentration in the body. For glaucine, different models have been applied depending on the method of administration in preclinical studies.
A two-compartment model was found to best describe the pharmacokinetics of glaucine following intravenous (IV) administration in horses. madbarn.comnih.gov This model assumes the body consists of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues), with the drug moving between them.
A one-compartment model was deemed most appropriate for describing the pharmacokinetics after oral administration in the same species. madbarn.comnih.gov This simpler model treats the entire body as a single, uniform unit into which the drug distributes.
To determine the concentration of glaucine and its metabolites, various biological samples are collected from animal models. In studies with horses, glaucine was detected and quantified in plasma and urine samples. madbarn.comresearchgate.net In metabolic studies conducted in Wistar rats, urine was the primary biological matrix collected for analysis. nih.govnih.gov The analytical work-up of these samples often involves protein precipitation or enzymatic cleavage, followed by solid-phase extraction to isolate the compounds of interest. nih.govnih.gov Highly sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are then employed to measure the concentrations of glaucine and its metabolites. nih.govnih.gov
Metabolic Pathways and Enzyme Involvement
The biotransformation of glaucine is extensive, leading to the formation of numerous metabolites. Studies in rats have been pivotal in elucidating the primary metabolic pathways. The main reactions include Phase I metabolism, which introduces or exposes functional groups, and Phase II metabolism, which involves conjugation of these groups to increase water solubility and facilitate excretion. gtfch.orguni-saarland.de
The proposed metabolic pathways for glaucine in rats are:
O-demethylation: Removal of a methyl group from one of the four methoxy (B1213986) groups on the glaucine molecule, occurring at positions 2, 9, and 10. nih.govnih.gov
N-demethylation: Removal of the methyl group from the nitrogen atom in the aporphine (B1220529) ring. nih.govnih.gov
Hydroxylation: Addition of a hydroxyl group to the molecule. nih.govnih.gov
N-oxidation: Oxidation of the nitrogen atom. nih.govnih.gov
Conjugation (Phase II): The phenolic metabolites formed through O-demethylation can subsequently undergo glucuronidation and/or sulfation. nih.govgtfch.orguni-saarland.de
In vitro studies using human liver microsomes and heterologously expressed enzymes have identified the specific cytochrome P450 (CYP) isoenzymes responsible for the Phase I metabolism of glaucine. The primary enzymes involved are CYP1A2, CYP2C19, CYP2D6, and CYP3A4/5. gtfch.orguni-saarland.de Among these, CYP3A4 was found to be the major contributor to glaucine's metabolism. uni-saarland.de
Phase I Metabolic Transformations
Preclinical investigations into the metabolism of glaucine have revealed that it undergoes extensive Phase I transformations. These reactions primarily involve the modification or exposure of functional groups, preparing the molecule for subsequent Phase II conjugation or direct excretion. In studies utilizing rat models and human liver microsomes, the principal Phase I metabolic pathways identified for glaucine include O-demethylation, N-demethylation, hydroxylation, and N-oxidation gtfch.orgnih.gov. These biotransformations are predominantly catalyzed by various cytochrome P450 (CYP) isoenzymes gtfch.orgnih.gov.
O-Demethylation Reactions (positions 2, 9, 10)
O-demethylation is a major metabolic pathway for glaucine, occurring at the methoxy groups located at positions 2, 9, and 10 of its aporphine structure nih.govnih.gov. In vivo studies in Wistar rats have demonstrated that glaucine is significantly metabolized through the cleavage of these methyl groups, leading to the formation of phenolic metabolites nih.gov. These demethylated metabolites are primary targets in toxicological screening gtfch.orgnih.gov.
In vitro experiments using human liver microsomes and heterologously expressed single CYP isoenzymes have further elucidated the specific enzymes responsible for these reactions. The O-demethylation at position 2 is catalyzed by CYP1A2 and CYP3A4 nih.gov. The demethylation at position 9 involves a broader range of enzymes, including CYP1A2, CYP2C19, and CYP2D6 nih.gov. Research has shown that CYP1A2 and CYP3A4 are the main contributors to the hepatic clearance of glaucine via 2-O-demethylation, accounting for 27% and 73% of the clearance, respectively nih.gov. For 9-O-demethylation, the contributions to hepatic clearance were calculated to be 82% by CYP1A2, 3% by CYP2C19, and 15% by CYP2D6 nih.gov.
The kinetic profiles for the formation of these metabolites follow classic Michaelis-Menten behavior gtfch.orgnih.gov.
Table 1: Enzyme Kinetic Parameters for Glaucine O-Demethylation
| Metabolic Reaction | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol) |
|---|---|---|---|
| 2-O-Demethylation | CYP1A2 | 25-140 | 0.10 - 1.92 |
| 2-O-Demethylation | CYP3A4 | 25-140 | 0.10 - 1.92 |
| 9-O-Demethylation | CYP1A2 | 25-140 | 0.10 - 1.92 |
| 9-O-Demethylation | CYP2C19 | 25-140 | 0.10 - 1.92 |
| 9-O-Demethylation | CYP2D6 | 25-140 | 0.10 - 1.92 |
Data derived from studies on human liver microsomes. gtfch.orgnih.gov
N-Demethylation Reactions
Alongside O-demethylation, N-demethylation is another key Phase I metabolic reaction for glaucine gtfch.orgnih.gov. This process involves the removal of the methyl group from the nitrogen atom in the aporphine ring structure. Studies have identified N-demethylated metabolites as significant products in rat urine following glaucine administration nih.gov.
The cytochrome P450 enzymes responsible for this transformation have been identified through in vitro assays. The N-demethylation of glaucine is predominantly carried out by CYP3A4, which accounts for 99% of its hepatic clearance via this pathway nih.gov. CYP2D6 plays a much smaller role, contributing less than 1% to this specific metabolic route nih.gov. The kinetic parameters for N-demethylation also adhere to the Michaelis-Menten model gtfch.orgnih.gov.
Table 2: Enzyme Kinetic Parameters for Glaucine N-Demethylation
| Metabolic Reaction | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol) |
|---|---|---|---|
| N-Demethylation | CYP2D6 | 25-140 | 0.10 - 1.92 |
| N-Demethylation | CYP3A4 | 25-140 | 0.10 - 1.92 |
Data derived from studies on human liver microsomes. gtfch.orgnih.gov
N-Oxidation Pathways
N-oxidation represents another metabolic route for glaucine, involving the oxidation of the nitrogen atom nih.gov. This pathway leads to the formation of N-oxide metabolites. The occurrence of N-oxidation has been confirmed in preclinical rat metabolism studies nih.gov. Changes to the nitrogen, such as N-oxidation, have been noted to decrease the toxicity of the glaucine structure nih.gov.
Phase II Metabolic Conjugations
Following Phase I transformations, the resulting metabolites of glaucine, particularly the phenolic compounds from O-demethylation, can undergo Phase II conjugation reactions gtfch.orgnih.gov. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites, thereby facilitating their excretion from the body uomus.edu.iqyoutube.com.
Glucuronidation Studies
Glucuronidation is a major Phase II conjugation pathway for the metabolites of glaucine gtfch.orgnih.gov. In this process, glucuronic acid is attached to the hydroxyl groups of the phenolic metabolites formed during O-demethylation slideshare.netnih.gov. Preclinical studies administering glaucine to rats have successfully identified glucuronide conjugates in the urine gtfch.orgnih.gov. The formation of these glucuronides, along with sulfate (B86663) conjugates, represents the final step in the metabolic detoxification and clearance of the compound gtfch.orgnih.govuni-saarland.de. The detection of these conjugated metabolites is a key focus in toxicological analysis gtfch.org.
Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4, CYP3A5)
The metabolism of glaucine is significantly influenced by the activity of various cytochrome P450 (CYP) enzymes. Research has identified several key isoforms that participate in the initial phase I metabolic transformations of glaucine, primarily O- and N-demethylation. gtfch.orgd-nb.infonih.gov
Key CYP isoforms involved in glaucine metabolism include:
CYP1A2
CYP2C19
CYP2D6
CYP3A4
CYP3A5
Studies have shown that CYP1A2 and CYP3A4 are the primary enzymes responsible for the 2-O-demethylation of glaucine, contributing approximately 27% and 73% to the hepatic clearance for this pathway, respectively. nih.gov The 9-O-demethylation is mainly catalyzed by CYP1A2 (82%), with smaller contributions from CYP2C19 (3%) and CYP2D6 (15%). nih.gov N-demethylation is almost exclusively carried out by CYP3A4 (99%), with a negligible contribution from CYP2D6 (<1%). nih.gov The involvement of these multiple CYP isoforms suggests that a clinically significant interaction with a single inhibitor is unlikely. nih.gov
In Vitro Enzyme Kinetic Analysis (e.g., Michaelis-Menten constants Km and Vmax in human liver microsomes)
In vitro studies utilizing pooled human liver microsomes (pHLM) have been conducted to determine the kinetic parameters of glaucine's primary metabolic pathways. These investigations have consistently shown that the formation of glaucine's metabolites follows classic Michaelis-Menten kinetics. gtfch.orgd-nb.infonih.gov
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) have been determined for the main demethylation reactions. The reported Km values for the various metabolite formations range from 25 to 140 µM. gtfch.orgnih.gov The Vmax values have been observed to be in the range of 0.10 to 1.92 pmol/min/pmol of CYP enzyme. gtfch.orgnih.gov These kinetic parameters provide a quantitative measure of the affinity of the metabolizing enzymes for glaucine and the efficiency of the metabolic reactions.
Table 1: Michaelis-Menten Kinetic Constants for Glaucine Metabolism in Human Liver Microsomes
| Metabolic Pathway | Km (µM) | Vmax (pmol/min/pmol) |
|---|---|---|
| 2-O-demethylation | 25 - 140 | 0.10 - 1.92 |
| 9-O-demethylation | 25 - 140 | 0.10 - 1.92 |
Elucidation of Enzyme Involvement using Heterologically Expressed Single CYPs
To precisely identify the contribution of individual cytochrome P450 isoforms to the metabolism of glaucine, studies have employed heterologously expressed single CYP enzymes. This technique allows for the incubation of glaucine with specific, isolated CYP isoforms to observe their individual metabolic activity. gtfch.org
These experiments have confirmed the involvement of CYP1A2, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 in the demethylation of glaucine. gtfch.orgd-nb.info By analyzing the metabolite formation by each specific enzyme, researchers have been able to delineate the primary roles of each isoform in the different demethylation pathways, as detailed in section 3.2.3.
Metabolite Identification and Characterization in Animal Studies
Preclinical animal studies, primarily in rats, have been instrumental in identifying the metabolites of glaucine. Following oral administration, urine samples are collected and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov
Through these analytical methods, a number of phase I and phase II metabolites have been identified. The primary phase I metabolic pathways were determined to be O-demethylation at positions 2, 9, and 10, as well as N-demethylation, hydroxylation, and N-oxidation. nih.govebi.ac.uk These initial transformations can also occur in various combinations. nih.gov
The phase I metabolites, particularly the phenolic compounds resulting from O-demethylation, subsequently undergo phase II conjugation. nih.govgtfch.org In rat urine, these metabolites have been found to be conjugated with glucuronic acid and sulfate. nih.govgtfch.orgd-nb.info In total, researchers have been able to identify 26 phase I and 21 phase II metabolites in rats. gtfch.org The main metabolites targeted for monitoring glaucine intake are the O- and N-demethylated products and their corresponding glucuronide and/or sulfate conjugates. nih.govgtfch.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Glaucine |
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Glaucine Derivatives
Chemical Synthesis Methodologies for Glaucine (B1671577) and Analogues
The construction of the glaucine core and its analogues has been approached through various synthetic strategies, ranging from the total synthesis from simpler precursors to the modification of naturally occurring related alkaloids.
Total Synthesis Routes (e.g., from d,l-laudanosoline hydrobromide)
A commercially viable, high-yield total synthesis of d,l-glaucine has been developed starting from d,l-laudanosoline hydrobromide. This process involves a key oxidative cyclization step to form the characteristic aporphine (B1220529) ring system.
The synthesis commences with the oxidation of d,l-laudanosoline hydrobromide using ferric chloride in an ethanol/water mixture buffered with sodium acetate. This reaction facilitates the intramolecular coupling to yield d,l-1,2,9,10-tetrahydroxyaporphine hydrochloride in yields ranging from 76% to 83% researchgate.net. Following this, the hydrochloride salt is converted to the free base. The crucial O-methylation of the four hydroxyl groups is then achieved using phenyltrimethylammonium (B184261) hydroxide (B78521) in 1,2-dichlorobenzene. The resulting crude d,l-glaucine is precipitated as its hydrobromide salt researchgate.net. Purification of the crude product is carried out by recrystallization to remove by-products. Finally, conversion to the desired salt, such as the 1.5 phosphate, can be accomplished by treating the free base with phosphoric acid researchgate.net.
Semi-synthetic Transformations from Natural Precursors
Semi-synthetic approaches leverage the structural complexity of readily available natural products to create derivatives through targeted chemical modifications. A notable example is the synthesis of glaucine from boldine (B1667363), another aporphine alkaloid that shares a similar core structure but differs in its methylation pattern.
This transformation is efficiently achieved through O-methylation. A large-scale preparation involves reacting boldine with trimethylphenylammonium chloride in the presence of a strong base like potassium t-butoxide. This method provides a high yield of glaucine, demonstrating an effective semi-synthetic route from a related natural precursor.
Recyclization Approaches for Novel Skeletal Derivatives (e.g., litebamine (B1674881) derivatives)
Innovative synthetic strategies have been employed to transform the aporphine skeleton of glaucine into novel heterocyclic systems. One such approach is the recyclization of glaucine to afford litebamine derivatives, which belong to the naphtho[2,1-f]isoquinoline class of alkaloids.
This synthetic pathway involves a stepwise pyridine–pyridine recyclization of an intermediate N-acylsecoaporphine analogue, which is derived from glaucine researchgate.netresearchgate.net. This method provides a convenient route to these structurally distinct derivatives, starting from the naturally abundant glaucine researchgate.netresearchgate.net. Research has shown that the resulting phenanthrene (B1679779) alkaloids can exhibit enhanced biological activities, such as higher antioxidant and acetylcholinesterase inhibitory activity, compared to their aporphine precursors researchgate.net.
Design and Synthesis of Novel Glaucine Derivatives
The modification of the glaucine structure has been a key strategy to explore and modulate its pharmacological profile. These efforts have led to the creation of novel derivatives with potentially enhanced or altered biological activities.
Acetylated Derivatives
While detailed synthetic procedures and extensive structure-activity relationship studies for acetylated glaucine derivatives are not widely reported in the available literature, the investigation of such derivatives has been undertaken in pharmacological studies. Acetylation of functional groups can significantly alter a molecule's polarity, solubility, and ability to interact with biological targets, making it a common strategy in medicinal chemistry.
Aminomethyl Glaucine Derivatives (e.g., amides with amino acid analogues and hydroxycinnamic acids)
A significant area of research has been the functionalization of the glaucine core at the C-3 position. This has led to the synthesis of 3-aminomethylglaucine, a key intermediate for the creation of a series of amide derivatives. These derivatives have been synthesized by coupling 3-aminomethylglaucine with various amino acid analogues and biologically active hydroxycinnamic acids, such as ferulic acid, sinapic acid, and coumaric acids nih.govuctm.edu.
The synthesis of these amides is typically carried out under mild conditions using carbodiimide (B86325) coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N′-Diisopropylcarbodiimide (DIC), often in the presence of N-hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products uctm.edu.
Structure-activity relationship studies on these derivatives have revealed important insights. For instance, the resulting amides generally exhibit higher radical scavenging activity than the parent compounds, glaucine and 3-aminomethylglaucine nih.gov. Notably, derivatives containing a hydroxycinnamoyl moiety, particularly those with a phenylalanine spacer linking it to the 3-aminomethylglaucine core, have shown significant antioxidant and tyrosinase inhibitory activity uctm.edu. Specifically, N-sinapoylphenylalanyl-3-aminomethylglaucine and N-feruloylphenylalanyl-3-aminomethylglaucine were identified as the most active radical scavengers uctm.edu. Furthermore, these newly synthesized compounds have been evaluated for other biological activities, including antiviral properties against viruses from the Picornaviridae family nih.govuctm.edu.
| Derivative Type | Synthetic Precursor(s) | Key Reaction | Observed Biological Activity |
|---|---|---|---|
| d,l-Glaucine | d,l-Laudanosoline hydrobromide | Oxidative Cyclization & O-Methylation | Established activities of glaucine |
| Glaucine | Boldine | Semi-synthetic O-Methylation | Established activities of glaucine |
| Litebamine Derivatives | Glaucine | Recyclization of N-acylsecoaporphine | Enhanced antioxidant & AChE inhibition |
| Aminomethyl Glaucine Amides | 3-Aminomethylglaucine, Amino Acids, Hydroxycinnamic Acids | Carbodiimide-mediated Amide Coupling | Enhanced antioxidant & antiviral activity |
Halogenated Derivatives
The synthesis of halogenated derivatives of glaucine has been explored to investigate the influence of halogen substituents on the molecule's biological properties. The introduction of halogen atoms, such as bromine, onto the aporphine scaffold is typically achieved through electrophilic aromatic substitution reactions. For instance, the C-3 position of the glaucine structure can be targeted for halogenation. Studies have described the synthesis of 3-halogenated and 3,8-dihalogenated derivatives of glaucine, which allows for a systematic evaluation of how the position and nature of the halogen atom affect the compound's pharmacological profile. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Influence of Structural Modifications on Phosphodiesterase Activity and Binding Sites
Glaucine is recognized as a selective, orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). benthamdirect.commedchemexpress.com It exhibits a Ki (inhibition constant) of 3.4 µM in human bronchial tissues. benthamdirect.commedchemexpress.com While extensive SAR studies on a broad series of synthetic glaucine derivatives are not widely detailed, the principles of inhibitor binding to the PDE active site provide insight into its activity.
The active site of PDE4 contains a hydrophobic pocket, a metal-binding pocket, and a solvent-filled side pocket. Inhibitor binding is generally governed by two main types of interactions:
A hydrophobic clamp: Formed by highly conserved hydrophobic residues that sandwich the inhibitor within the active site.
Hydrogen bonding: An invariant glutamine residue in the active site forms a critical hydrogen bond that helps orient the inhibitor for effective binding. nih.gov
Glaucine's affinity for PDE4 is attributed to how its aporphine structure fits within this active site, though its potency is considered relatively low compared to other synthetic PDE4 inhibitors. uctm.edu Structural modifications to the glaucine skeleton, such as altering the methoxy (B1213986) groups or the stereochemistry of the chiral center, would be expected to influence its fit within the hydrophobic pockets and its interaction with the key glutamine residue, thereby modulating its inhibitory potency.
Enantiomeric Effects on Receptor Binding and Functional Activity (e.g., 5-HT2, α1 receptors)
The stereochemistry of glaucine plays a crucial role in its interaction with various receptors, particularly serotonergic 5-HT2 and adrenergic α1 receptors. The two enantiomers, (S)-glaucine (the naturally occurring form) and (R)-glaucine, exhibit distinct pharmacological profiles.
Both (S)-glaucine and (R)-glaucine act as antagonists at α1 adrenergic receptors. However, their effects on 5-HT2 receptors are markedly different. (S)-glaucine functions as a partial agonist at all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). In contrast, (R)-glaucine does not show agonist activity but instead acts as a positive allosteric modulator at the 5-HT2A receptor, meaning it enhances the response of the receptor to its natural ligand, serotonin (B10506). uctm.edu
| Enantiomer | α1 Receptors | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |
|---|---|---|---|---|
| (S)-Glaucine | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist |
| (R)-Glaucine | Antagonist | Positive Allosteric Modulator | - | - |
Structural Determinants of Anticancer Activity
Glaucine belongs to the aporphinoid class of alkaloids, many of which exhibit cytotoxic properties. The anticancer activity of these compounds is closely linked to specific structural features. Structure-activity relationship (SAR) studies of the aporphinoid class have identified several key determinants of cytotoxicity. nih.gov
Key structural features for the anticancer activity of aporphinoid alkaloids include:
N-methylation: The presence of a methyl group on the nitrogen atom is considered a key feature contributing to the cytotoxicity of these alkaloids. nih.gov
C7 Position: Oxidation and dehydrogenation at the C7 position of the aporphine ring have been shown to enhance anticancer activity. nih.gov
A-ring Substitution: The presence of a 1,2-methylenedioxy group on the A-ring is another important characteristic for cytotoxicity. nih.gov
The anticancer mechanism of glaucine itself involves the inhibition of NF-κB (nuclear factor kappa B) activation. This leads to a reduction in the expression of the MMP-9 gene, which in turn suppresses the migration and invasion of breast cancer cells. benthamdirect.commedchemexpress.com While the chirality at the C6a position is a defining feature of glaucine, its specific contribution to anticancer activity relative to other aporphinoids remains an area for further investigation. nih.gov
Correlation between Structure and Antioxidant/Antiviral/Anti-tyrosinase Properties
The antioxidant effect of glaucine is primarily attributed to the presence of its biphenyl (B1667301) system. Unlike its diphenolic analog boldine, glaucine lacks free phenolic groups, but its structure can still engage in radical scavenging. Modifications to the glaucine scaffold have been undertaken to enhance these properties.
A study involving the synthesis of amide derivatives at the C-3 position via a methyl spacer (3-aminomethylglaucine) provided significant SAR insights.
Antioxidant Activity: The introduction of hydroxycinnamoyl moieties, such as N-sinapoylphenylalanyl and N-feruloylphenylalanyl groups, onto the 3-aminomethylglaucine structure resulted in the most active radical scavengers. Their enhanced activity is directly due to the potent antioxidant capacity of the hydroxycinnamic acid portion of the hybrid molecule.
Anti-tyrosinase Activity: The same series of derivatives was tested for tyrosinase inhibitory activity. The results indicated that feruloylphenylalanyl-3-aminomethylglaucine was the most promising tyrosinase inhibitor among the compounds synthesized.
Antiviral Activity: The synthesized amide derivatives were also screened for activity against viruses from the Picornaviridae family. While some antiviral effect was observed, it was weaker compared to previously synthesized cinnamoyl amides of 3-aminomethylglaucine, suggesting that the specific nature of the amide substituent is critical for potent antiviral action.
| Derivative of 3-aminomethylglaucine | Key Structural Moiety | Observed Activity |
|---|---|---|
| N-sinapoylphenylalanyl-3-aminomethylglaucine amide | Hydroxycinnamoyl (Sinapic acid) | High Radical Scavenging Activity |
| N-feruloylphenylalanyl-3-aminomethylglaucine amide | Hydroxycinnamoyl (Ferulic acid) | High Radical Scavenging Activity & Promising Tyrosinase Inhibition |
Analytical Methodologies for Glaucine and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating glaucine (B1671577) and its metabolites from complex biological samples. The choice of technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed metabolic profiling.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Diode Array Detection (DAD))
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of glaucine in various samples, including plant materials. mums.ac.ir When coupled with a Diode Array Detector (DAD), HPLC allows for the determination of glaucine concentration based on its ultraviolet (UV) absorbance.
Research has established specific HPLC methods for glaucine quantification. A common approach involves using a C-18 reverse-phase column with a mobile phase consisting of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile. researchgate.net Detection is typically performed at wavelengths where glaucine exhibits significant absorbance, such as 280 nm and 305 nm. researchgate.netresearchgate.net The method's robustness allows for the separation of glaucine from other alkaloids and impurities present in extracts. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Kromasil 100 C-18 (6 mm sorbent) |
| Mobile Phase | 0.03 M aqueous KH2PO4 (pH 4.8) and Acetonitrile (74:26, v/v) |
| Flow Rate | 1.2 ml/min |
| Detection Wavelength | 280 nm or 290 nm |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
For higher resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. When coupled with tandem mass spectrometry (MS/MS), this technique provides exceptional sensitivity and selectivity for quantifying compounds in complex mixtures. nih.govlcms.cz UHPLC-MS/MS methods are suitable for measuring drug concentrations in biological fluids like serum. nih.gov
The methodology typically uses a C18 reversed-phase column and a mobile phase gradient of water and acetonitrile, often with an additive like formic acid to improve ionization. nih.gov The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM) to achieve high specificity and low limits of detection. cmes.org This combination allows for the accurate identification and quantification of target analytes even at very low concentrations. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites of glaucine, a derivatization step, such as acetylation, is necessary to increase their volatility. gtfch.org This technique has been successfully used to identify specific phase I metabolites of glaucine.
In metabolic studies, GC-MS analysis has enabled the detection of acetylated mono- and bis-demethylated metabolites of glaucine in rat urine. gtfch.orgnih.gov The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for the identification of the metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MSn) and High-Resolution MS (LC-HR-MSn) for Metabolite Profiling
Liquid Chromatography coupled with multistage mass spectrometry (LC-MSn) or high-resolution mass spectrometry (LC-HR-MSn) is indispensable for comprehensive metabolite profiling. myadlm.orgnih.gov These techniques provide detailed structural information and allow for the identification of a wide range of metabolites in a single analysis.
Studies on glaucine metabolism in rats have utilized LC-HR-MSn to elucidate its metabolic fate. gtfch.org This approach led to the identification of 26 phase I metabolites and 21 phase II metabolites. gtfch.org The primary metabolic pathways identified were O- and N-dealkylation, followed by conjugation with glucuronic acid or sulfate (B86663). gtfch.orgnih.gov The high mass accuracy of HR-MS confirms the elemental composition of the metabolites, adding a high degree of confidence to their identification. nih.gov The screening approaches often target the O- and N-demethylated metabolites and their corresponding glucuronides. nih.gov
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are required for the definitive structural elucidation of novel metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise structure of organic molecules, including drug metabolites. hyphadiscovery.comnih.gov While mass spectrometry provides information on mass and fragmentation, it can struggle to differentiate between isomers. NMR provides data on the connectivity of atoms within a molecule, allowing for unambiguous structure confirmation. nih.gov
In the study of glaucine metabolism, MS techniques were unable to differentiate between several demethylated isomeric metabolites. To overcome this limitation, researchers synthesized four of the five possible structures and characterized them using NMR spectroscopy. gtfch.org This allowed for the definitive confirmation of the main phase I metabolites, demonstrating the crucial role of NMR in complex metabolic studies. gtfch.org
| Technique | Primary Application | Key Findings/Capabilities |
|---|---|---|
| HPLC-DAD | Quantification of glaucine | Separates glaucine from other alkaloids for accurate measurement. |
| UHPLC-MS/MS | High-sensitivity quantification | Enables rapid and precise measurement of low concentrations in biological fluids. |
| GC-MS | Analysis of specific metabolites | Detects derivatized phase I metabolites like mono- and bis-demethylated glaucine. gtfch.org |
| LC-HR-MSn | Comprehensive metabolite profiling | Identified 26 phase I and 21 phase II metabolites in rat studies. gtfch.org |
| NMR | Definitive structure elucidation | Confirmed the structure of isomeric demethylated metabolites. gtfch.org |
UV-Vis Spectroscopy for DNA Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the interactions between small molecules and DNA. nih.gov This method relies on monitoring changes in the absorption spectrum of a molecule, such as glaucine, upon the addition of DNA. researchgate.net When a compound binds to DNA, alterations in its electronic environment can lead to shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. nih.govresearchgate.net
In studies of drug-DNA interactions, a hyperchromic effect, an increase in absorbance, or a hypochromic effect, a decrease in absorbance, can be observed. researchgate.netut.ac.ir These spectral changes provide evidence of complex formation and can be used to infer the mode of binding. For instance, hypochromism is often indicative of intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, resulting from the π-π stacking interactions between the aromatic chromophore of the compound and the DNA base pairs. researchgate.net Conversely, groove binding or electrostatic interactions typically result in hyperchromism. ut.ac.ir By titrating a solution of glaucine with increasing concentrations of DNA and monitoring the corresponding changes in the UV-Vis spectrum, researchers can determine the binding constant (Kb), which quantifies the affinity of glaucine for DNA. mdpi.com
Circular Dichroism and Linear Dichroism Spectroscopy for DNA Binding Mode Analysis
Circular Dichroism (CD) and Linear Dichroism (LD) are powerful spectroscopic techniques that provide detailed insights into the structural changes of DNA upon ligand binding and the orientation of the bound ligand. nih.govspringernature.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the chirality and secondary structure of macromolecules like DNA. mdpi.comnih.gov The binding of a ligand such as glaucine can induce conformational changes in the DNA, which are reflected in the CD spectrum. mdpi.com For example, the characteristic CD spectrum of B-form DNA can be altered, providing clues about the nature of the interaction. researchgate.net Furthermore, an achiral ligand can acquire an induced CD signal upon binding to the chiral DNA molecule, and the characteristics of this induced signal can help to distinguish between intercalation and groove-binding modes. springernature.com
Linear Dichroism (LD) spectroscopy measures the differential absorption of linearly polarized light by oriented samples. mdpi.com For DNA interaction studies, long DNA molecules are typically oriented by flow in a Couette cell. springernature.commdpi.com When a ligand binds to the oriented DNA, its orientation relative to the DNA helix axis can be determined from the LD signal. mdpi.com Intercalating molecules, which lie parallel to the DNA base pairs, will exhibit a negative LD signal in the region of their absorption, similar to the DNA bases themselves. nih.gov In contrast, groove-binding molecules will have a different orientation and may show a positive or weaker negative LD signal, depending on their precise geometry within the groove. nih.gov
Together, CD and LD provide complementary information that allows for a comprehensive analysis of the binding mode of glaucine to DNA. researchgate.net
Development of In Vitro Assay Systems for Mechanistic Research
Phosphodiesterase 4 (PDE4) Assays: The inhibitory activity of compounds against PDE4 can be determined using various in vitro enzymatic assays. One common method is the PDE-Glo™ Phosphodiesterase Assay, which measures the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). In this assay, PDE4 cleaves cAMP to AMP. The remaining cAMP activates protein kinase A (PKA), which consumes ATP. The amount of remaining ATP is then quantified using a luciferase-based reagent, where the luminescence signal is inversely proportional to PDE4 activity. nih.gov Another approach involves using fluorescently labeled cAMP (FAM-cAMP) in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. frontiersin.org PDE4 activity can be defined as the fraction of total cAMP-PDE activity that is inhibited by a known PDE4 inhibitor like rolipram (B1679513). nih.gov
Monoamine Oxidase (MAO) Assays: While specific MAO assay details for glaucine are not prevalent in the provided search results, general MAO activity assays typically measure the production of hydrogen peroxide, ammonia, or an aldehyde from the oxidation of a substrate (e.g., kynuramine, p-tyramine). The product can be detected spectrophotometrically or fluorometrically, often through a coupled reaction with horseradish peroxidase and a suitable chromogenic or fluorogenic substrate.
Cholinesterase Assays: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity can be measured using the Ellman method. assaygenie.comsigmaaldrich.comnih.gov This colorimetric assay uses a substrate like acetylthiocholine, which is hydrolyzed by the enzyme to produce thiocholine (B1204863). sigmaaldrich.comabcam.com The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. assaygenie.comsigmaaldrich.com The rate of color development is proportional to the cholinesterase activity. nih.gov
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. In the context of PDE4, a competitive binding assay using a radiolabeled ligand such as [3H]-rolipram can be employed. This assay measures the ability of a test compound, like glaucine, to displace the radiolabeled rolipram from the PDE4 enzyme. The reaction is typically carried out with a preparation of the target enzyme and the radioligand at a fixed concentration. Increasing concentrations of the unlabeled test compound are added, and the amount of bound radioactivity is measured after separating the bound and free radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
Western Blotting for NF-κB Pathway Proteins: Western blotting is a technique used to detect specific proteins in a sample. To investigate the effect of glaucine on the NF-κB pathway, cells are treated with glaucine and a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate or PMA). Cell lysates are then prepared, and proteins are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific for key NF-κB pathway proteins, such as IκBα and the p65 subunit of NF-κB. A secondary antibody conjugated to an enzyme or fluorophore is used for detection. A decrease in IκBα levels and an increase in nuclear p65 would indicate pathway activation, and glaucine's ability to prevent these changes can be quantified. researchgate.net
Gelatin Zymography for MMP-9 Activity: Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as matrix metalloproteinase-9 (MMP-9). nih.govabcam.comnih.gov Conditioned media from cell cultures treated with glaucine and a stimulant are collected. arvojournals.org The samples are run on a polyacrylamide gel that has been co-polymerized with gelatin. nih.gov After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to digest the gelatin. abcam.com The gel is then stained with Coomassie brilliant blue, and areas of enzymatic activity appear as clear bands against a dark blue background. abcam.comarvojournals.org The intensity of the bands corresponds to the level of MMP-9 activity. researchgate.net
Confocal Microscopy for NF-κB Nuclear Translocation: Confocal microscopy is a high-resolution imaging technique used to visualize the subcellular localization of proteins. nih.gov To assess NF-κB nuclear translocation, cells are treated with glaucine and a stimulant, then fixed and permeabilized. nih.gov The cells are then stained with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. researchgate.net The cell nuclei are counterstained with a DNA-binding dye like DAPI. researchgate.net The confocal microscope is used to capture images of the cells, and the amount of p65 fluorescence in the nucleus versus the cytoplasm can be quantified to determine the extent of nuclear translocation. nih.govfrontiersin.org An effective inhibitor like glaucine would prevent the accumulation of p65 in the nucleus following stimulation. nih.gov
Superoxide (B77818) Generation: The production of superoxide anions by neutrophils can be measured using the superoxide dismutase-inhibitable reduction of cytochrome c. nih.gov Neutrophils are stimulated in the presence or absence of glaucine, and the reduction of cytochrome c is measured spectrophotometrically. nih.gov The difference in absorbance with and without superoxide dismutase represents the amount of superoxide generated. nih.gov Another method involves using chemiluminescence probes like luminol, where the light emission is proportional to the amount of reactive oxygen species (ROS) produced. mdpi.com
Elastase Release: Neutrophil elastase release can be quantified using a fluorometric activity assay. caymanchem.comabcam.comsigmaaldrich.com Neutrophils are stimulated (e.g., with PMA) in the presence of varying concentrations of glaucine. caymanchem.com The cell supernatant is then collected and incubated with a specific, non-fluorescent elastase substrate. caymanchem.comabcam.com Cleavage of the substrate by elastase releases a highly fluorescent compound, and the fluorescence intensity, which is proportional to the elastase activity, is measured using a microplate reader. caymanchem.com
Leukotriene Production: While specific leukotriene production assays for glaucine were not detailed in the search results, these are typically measured using enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) with specific antibodies against the leukotriene of interest (e.g., LTB4). Cell supernatants from stimulated cells treated with glaucine would be analyzed to quantify the amount of released leukotrienes.
Cell Proliferation: Cell proliferation can be assessed using various assays. The MTT assay, for example, measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is then quantified spectrophotometrically.
Cell Migration: Cell migration can be evaluated using the wound closure or "scratch" assay and the transwell migration assay. nih.gov In the wound closure assay, a scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time, often by microscopy. nih.govresearchgate.net The transwell migration assay, or Boyden chamber assay, uses a porous membrane to separate two chambers. sigmaaldrich.commdpi.com Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. nih.gov The number of cells that migrate through the pores to the lower chamber is quantified, often by staining and counting the cells on the underside of the membrane. mdpi.com Glaucine's effect on migration would be determined by its ability to inhibit wound closure or the number of cells migrating through the transwell membrane. researchgate.net
Interactions of Glaucine with Biological Systems and Other Compounds
Interaction with Drug Transporters (e.g., P-glycoprotein, Multidrug Resistance-associated Protein 1 (MRP1))
Glaucine (B1671577) has been identified as a modulator of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). These transporters are pivotal in the disposition of various xenobiotics, including many therapeutic drugs, by actively effluxing them from cells.
Interactions with Transition Metals (e.g., Iron and Copper Chelation and Reduction)
Glaucine demonstrates significant interactions with the transition metals iron and copper, primarily through chelation and reduction processes. These interactions are influenced by the pH of the surrounding environment.
In non-buffered conditions, glaucine is capable of chelating both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. However, under buffered conditions that mimic physiological pH, its activity becomes more specific. At a pH of 7.5, glaucine is one of the few isoquinoline (B145761) alkaloids that can significantly chelate ferrous ions. This chelating ability is also maintained at a slightly acidic pH of 6.8. Studies have confirmed the formation of a complex between glaucine and ferric ions, with a stoichiometry of 1:1 observed at pH 7.5. In contrast, glaucine does not show significant chelation of cuprous (Cu⁺) or cupric (Cu²⁺) ions.
In addition to chelation, glaucine can also reduce ferric and cupric ions. The reduction of ferric ions by glaucine is most pronounced at a more acidic pH of 4.5 and is less significant at a pH of 5.5 or higher. The reducing effect on cupric ions is notably stronger than on ferric ions.
| Metal Ion | Interaction Type | Effective pH Conditions | Observations |
|---|---|---|---|
| Ferrous (Fe²⁺) | Chelation | Non-buffered, pH 7.5, pH 6.8 | Significant chelation observed. nih.gov |
| Ferric (Fe³⁺) | Chelation | Non-buffered, pH 7.5 | Forms a 1:1 complex. nih.gov |
| Ferric (Fe³⁺) | Reduction | Non-buffered, pH 4.5 (most pronounced), pH 5.5 (mild) | Reduction is pH-dependent. nih.gov |
| Cupric (Cu²⁺) | Chelation | - | No significant chelation observed. nih.gov |
| Cupric (Cu²⁺) | Reduction | Across various pH conditions | Stronger reducing effect compared to ferric ions. nih.gov |
Pharmacokinetic Interactions with Co-administered Compounds in Preclinical Models
A thorough review of available scientific literature did not yield specific preclinical studies investigating the pharmacokinetic interactions of glaucine hydrochloride when co-administered with other therapeutic compounds. While the metabolism of glaucine has been studied in preclinical models, identifying various demethylated and conjugated metabolites, data on how it affects or is affected by other drugs in vivo is currently lacking. Therefore, a detailed account of its pharmacokinetic interactions in preclinical settings cannot be provided at this time.
Future Directions and Emerging Research Avenues for Glaucine Hydrochloride
Elucidation of Novel Molecular Targets and Pathways
Glaucine (B1671577) hydrochloride's multifaceted pharmacological profile stems from its interaction with several key molecular targets. It is known to act as a non-competitive, selective inhibitor of phosphodiesterase 4 (PDE4), a calcium channel blocker, and a dopamine (B1211576) D1 and D1-like receptor antagonist. wikipedia.org Recent studies have also revealed its activity at neuronal 5-HT2A receptors, which may account for some of its psychoactive effects. wikipedia.org
Future research will likely focus on delineating the precise downstream signaling cascades affected by glaucine's interaction with these targets. A deeper understanding of how glaucine modulates cyclic AMP levels through PDE4 inhibition in different cell types could reveal novel therapeutic applications in inflammatory and neurological disorders. wikipedia.org Furthermore, exploring the nuances of its interaction with various calcium channel subtypes may lead to the development of more targeted cardiovascular or smooth muscle relaxant therapies. The antagonistic action on dopamine receptors suggests a potential for antipsychotic applications that warrants further investigation. wikipedia.org The differential effects of its enantiomers, (R)- and (S)-glaucine, on adrenergic and 5-HT receptors also present an exciting avenue for developing stereospecific drugs with tailored activities. wikipedia.org
Table 1: Known Molecular Targets of Glaucine Hydrochloride and Potential Research Directions
| Molecular Target | Known Interaction | Potential Future Research Directions |
| Phosphodiesterase 4 (PDE4) | Non-competitive, selective inhibitor | Elucidation of downstream signaling pathways in various tissues; development of isoform-selective glaucine analogues. |
| L-type Ca2+ Channels | Blocks the benzothiazepine (B8601423) site | Investigation of effects on different calcium channel subtypes; exploring therapeutic potential in cardiovascular disorders. |
| Dopamine D1 and D1-like Receptors | Antagonist | Evaluation of antipsychotic and neuroleptic potential; studying the impact on cognitive functions. |
| 5-HT2A Receptors | Partial agonist ((S)-glaucine) or positive allosteric modulator ((R)-glaucine) | Understanding the molecular basis of its psychoactive effects; designing analogues with reduced or enhanced CNS activity. |
| α1 Adrenergic Receptors | Antagonist | Investigating the implications for blood pressure regulation and other autonomic functions. |
| Monoamine Oxidase (MAO) | Inhibitor | Characterizing the inhibitory profile against MAO-A and MAO-B; exploring potential antidepressant effects. |
Development of Advanced Preclinical Models for Efficacy and Mechanism Studies
Traditional preclinical animal models have been instrumental in defining the basic pharmacological properties of this compound. However, to gain a more nuanced understanding of its efficacy and mechanism of action, particularly in complex human diseases, the development and application of advanced preclinical models are crucial.
Organ-on-a-chip technology, which involves creating microfluidic cell culture devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems, offers a promising platform for studying glaucine's effects with higher human relevance. nih.gov For instance, a "lung-on-a-chip" model could be used to investigate its bronchodilator and anti-inflammatory effects in a microenvironment that mimics the human airway more closely than traditional cell cultures. Similarly, "gut-liver-on-a-chip" models could provide valuable insights into its metabolism and potential hepatotoxicity. nih.gov
Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, represent another advanced preclinical model. nih.gov These models could be particularly useful for evaluating the immunomodulatory effects of glaucine and for studying its efficacy in human-specific disease models, such as certain types of cancer or inflammatory conditions. The use of these advanced models is expected to improve the predictive value of preclinical studies and accelerate the translation of research findings into clinical applications. nih.gov
Exploration of Glaucine Analogues and Derivatives with Enhanced Selectivity or Potency
The chemical scaffold of glaucine provides a versatile platform for the synthesis of analogues and derivatives with potentially enhanced therapeutic properties. By modifying the functional groups on the aporphine (B1220529) ring system, researchers can aim to improve its selectivity for specific molecular targets, increase its potency, and modulate its pharmacokinetic profile.
One area of exploration involves the synthesis of 3-aminomethylglaucine derivatives. Studies have shown that coupling 3-aminomethylglaucine with various amino acid analogues can yield compounds with novel biological activities, such as antiviral and anti-tyrosinase effects. Further research in this direction could lead to the development of glaucine-based compounds for a wider range of therapeutic applications.
Another strategy is the synthesis of halogenated derivatives of glaucine. The introduction of halogen atoms can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for its targets and improved metabolic stability. The development of such analogues with enhanced potency could allow for lower therapeutic doses and a reduced risk of side effects. nih.govnih.govresearchgate.net
Table 2: Examples of Glaucine Analogues and Their Investigated Activities
| Analogue/Derivative | Modification | Investigated Activity |
| 3-aminomethylglaucine amides | Coupling with amino acid analogues | Antiviral, Anti-tyrosinase |
| Halogenated glaucine derivatives | Introduction of halogen atoms | Altered biological and pharmacological properties |
Application of Computational Chemistry and In Silico Modeling in Drug Design
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. These approaches can significantly accelerate the design and optimization of novel therapeutic agents by predicting their binding affinities, pharmacokinetic properties, and potential off-target effects.
For this compound, molecular docking studies can be employed to visualize and analyze its interactions with the binding sites of its known molecular targets, such as PDE4 and dopamine receptors. This information can guide the rational design of new analogues with improved binding characteristics. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of glaucine derivatives with their biological activities. These models can then be used to predict the potency of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for further experimental evaluation.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be utilized to assess the drug-like properties of novel glaucine analogues at an early stage of development. This can help in identifying and mitigating potential liabilities, such as poor bioavailability or toxicity, leading to the design of safer and more effective drug candidates.
Investigation of Synergistic Effects with Other Therapeutic Agents
The combination of drugs with different mechanisms of action can often lead to synergistic therapeutic effects, allowing for lower doses of individual agents and a reduced risk of adverse effects. Investigating the potential synergistic effects of this compound with other therapeutic agents is a promising area of future research.
Given its bronchodilator and anti-inflammatory properties, combining glaucine with other asthma medications, such as beta-agonists or corticosteroids, could offer a more comprehensive treatment approach. In the realm of neurology, its dopamine-antagonistic and potential antinociceptive effects suggest that it could be explored in combination with other antipsychotic or analgesic drugs. nih.gov For instance, studies have suggested that aporphine alkaloids like glaucine may act as partial agonists or antagonists to the antinociceptive effects of morphine, indicating a potential for complex interactions that could be harnessed for therapeutic benefit. nih.gov
Careful in vitro and in vivo studies are necessary to identify potential synergistic combinations and to understand the underlying mechanisms of their interaction. semanticscholar.org Such research could significantly expand the therapeutic utility of this compound.
Advanced Bioanalytical Method Development for Complex Biological Matrices
The development of sensitive and specific bioanalytical methods is crucial for accurately quantifying this compound and its metabolites in complex biological matrices such as plasma, urine, and tissues. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the detection of glaucine and its metabolites in rat urine, there is a need for the development of more advanced and high-throughput analytical techniques. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers superior sensitivity, selectivity, and speed, making it well-suited for the analysis of drugs and their metabolites in complex biological samples. nih.gov
The development of validated UHPLC-HRMS methods for the quantification of glaucine and its key metabolites, such as the O- and N-demethylated forms, in various human biological matrices would be a significant advancement. nih.gov These methods would facilitate more detailed pharmacokinetic and metabolism studies in humans, providing a clearer understanding of its disposition in the body and supporting its further clinical development.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to characterize the purity and stability of glaucine hydrochloride in preclinical studies?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, ensuring calibration against certified reference standards. Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% relative humidity) and monitor via mass spectrometry for degradation products. For novel compounds, provide full spectral data (NMR, IR) and elemental analysis .
Q. How can researchers design in vitro assays to evaluate this compound’s inhibitory effects on matrix metalloproteinases (MMPs)?
- Methodological Answer: Utilize gelatin zymography or fluorogenic substrate assays to quantify MMP-9 activity in cell lysates (e.g., MDA-MB-231 breast cancer cells). Include dose-response curves (e.g., 10–100 µM this compound) and negative controls (e.g., GM6001, a broad-spectrum MMP inhibitor). Normalize results to total protein content using Bradford assays .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Follow OSHA-compliant guidelines: wear nitrile gloves (tested for HCl compatibility via manufacturer charts), use fume hoods for powder handling, and store in airtight containers at room temperature. Emergency procedures include immediate rinsing of exposed skin/eyes (15+ minutes) and medical consultation for inhalation exposure .
Q. How should researchers conduct a systematic literature review on this compound’s pharmacological targets?
- Methodological Answer: Use Google Scholar with Boolean terms (e.g., "this compound" AND "NF-κB pathway") and filter by publication date (last 10 years). Prioritize peer-reviewed journals indexed in PubMed. Cross-reference citations from key papers (e.g., ) to identify mechanistic studies .
Advanced Research Questions
Q. How can contradictory data on this compound’s dose-dependent effects be resolved in MMP inhibition studies?
- Methodological Answer: Perform meta-analysis of existing datasets using tools like RevMan, assessing heterogeneity via I² statistics. Validate conflicting results through orthogonal assays (e.g., Western blot for NF-κB nuclear translocation vs. luciferase reporter assays). Report confidence intervals and effect sizes to contextualize variability .
Q. What strategies optimize the pharmacokinetic profiling of this compound in murine models?
- Methodological Answer: Employ LC-MS/MS for plasma concentration analysis post-IV/IP administration. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental modeling (Phoenix WinNonlin). Account for solubility limitations by testing co-solvents (e.g., 10% DMSO in saline) and validate tissue distribution via autoradiography .
Q. How can researchers integrate transcriptomic data to elucidate this compound’s off-target effects?
- Methodological Answer: Conduct RNA-seq on treated cell lines (e.g., 24-hour exposure to IC₅₀ doses). Use DESeq2 for differential expression analysis and Enrichr for pathway enrichment (e.g., KEGG, Reactome). Validate top hits via CRISPR knockdown or overexpression models .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with chemotherapeutics?
- Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn. Test multiple molar ratios (e.g., 1:1 to 1:4 glaucine:doxorubicin) and validate synergy via apoptosis assays (Annexin V/PI flow cytometry). Include isobolograms to visualize interactions .
Methodological Resources
- Experimental Reproducibility: Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in repositories like Figshare .
- Ethical Compliance: Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and register preclinical trials in platforms like PROSPERO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
